Cas no 1256642-93-9 (2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one)
2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one Chemical and Physical Properties
Names and Identifiers
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- 2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazin-1-one
- 2-methyl-4,6,7,8,9,9a-hexahydro-3H-pyrazino[1,2-a]pyrazin-1-one
- 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one(SALTDATA: FREE)
- AQERSHFVJCXUDR-UHFFFAOYSA-N
- CS-0334703
- DB-198320
- MFCD18381898
- 2-METHYL-HEXAHYDRO-3H-[1,4]DIAZINO[1,2-A]PYRAZIN-1-ONE
- 2-methyl-octahydro-1H-[1,4]diazino[1,2-a]pyrazin-1-one
- Hexahydro-2-methyl-2h-pyrazino[1,2-a]pyrazin-1(6h)-one
- AT23097
- 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
- BS-37240
- 1256642-93-9
- SCHEMBL16931754
- AKOS006316690
- 2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one
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- MDL: MFCD18381898
- Inchi: 1S/C8H15N3O/c1-10-4-5-11-3-2-9-6-7(11)8(10)12/h7,9H,2-6H2,1H3
- InChI Key: AQERSHFVJCXUDR-UHFFFAOYSA-N
- SMILES: O=C1C2CNCCN2CCN1C
Computed Properties
- Exact Mass: 169.121512110g/mol
- Monoisotopic Mass: 169.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 35.6Ų
2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B497035-50mg |
2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one |
1256642-93-9 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B497035-100mg |
2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one |
1256642-93-9 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B497035-500mg |
2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one |
1256642-93-9 | 500mg |
$ 365.00 | 2022-06-07 | ||
| abcr | AB294089-250 mg |
2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, 90%; . |
1256642-93-9 | 90% | 250mg |
€257.10 | 2023-04-26 | |
| abcr | AB294089-1 g |
2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, 90%; . |
1256642-93-9 | 90% | 1g |
€453.20 | 2023-04-26 | |
| abcr | AB294089-5 g |
2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, 90%; . |
1256642-93-9 | 90% | 5g |
€1,328.00 | 2022-06-11 | |
| eNovation Chemicals LLC | Y1256044-100mg |
2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one |
1256642-93-9 | 90% | 100mg |
$195 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1256044-250mg |
2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one |
1256642-93-9 | 90% | 250mg |
$230 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1256044-10g |
2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one |
1256642-93-9 | 90% | 10g |
$2590 | 2024-06-06 | |
| Ambeed | A733681-1g |
2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one |
1256642-93-9 | 98% | 1g |
$377.0 | 2024-04-25 |
2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one Suppliers
2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one Related Literature
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one
Exploring the Chemistry and Applications of 2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (CAS No. 1256642-93-9)
2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (CAS No. 1256642-93-9) is a heterocyclic organic compound with a unique fused pyrazine structure. This compound has garnered significant attention in pharmaceutical research due to its potential as a versatile scaffold for drug development. The methylhexahydro pyrazinone core structure offers interesting physicochemical properties, including moderate polarity and the ability to form hydrogen bonds, making it valuable for medicinal chemistry applications.
The molecular structure of 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one features a bicyclic system containing two nitrogen atoms in each ring. This arrangement provides multiple sites for chemical modification, allowing researchers to fine-tune the compound's properties for specific applications. Recent studies have explored its use as a building block for central nervous system (CNS) drugs, particularly in the development of novel neuromodulators and neuroprotective agents.
In the context of current pharmaceutical trends, this compound aligns with the growing interest in small molecule therapeutics for neurological disorders. The pyrazinone derivatives have shown promise in addressing challenges related to blood-brain barrier permeability, a key consideration in CNS drug development. Researchers are particularly interested in how the methylhexahydro pyrazine moiety might influence pharmacokinetic properties compared to similar compounds.
The synthesis of 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one typically involves multi-step organic transformations starting from readily available precursors. Recent advancements in green chemistry approaches have focused on optimizing the synthetic route to improve yield and reduce environmental impact. These developments are particularly relevant given the pharmaceutical industry's increasing emphasis on sustainable chemistry practices.
From a commercial perspective, the demand for specialized heterocyclic building blocks like 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one has been steadily increasing. Pharmaceutical companies and contract research organizations are actively seeking novel scaffolds to expand their drug discovery pipelines. The compound's CAS registry number (1256642-93-9) serves as a unique identifier in chemical databases and regulatory documentation.
Analytical characterization of this compound typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods are crucial for verifying the compound's purity and structure, especially when used in pharmaceutical applications where stringent quality standards apply.
In drug discovery programs, the 2-methylhexahydro pyrazinone scaffold has shown particular promise in the development of G protein-coupled receptor (GPCR) modulators. GPCRs represent one of the most important target classes in modern pharmacology, accounting for approximately 34% of all FDA-approved drugs. The compound's ability to serve as a privileged structure in GPCR-targeted drug design has made it a valuable tool for medicinal chemists.
Recent patent literature reveals growing interest in pyrazino[1,2-a]pyrazinone derivatives for various therapeutic applications. Several pharmaceutical companies have included this structural motif in their patent filings for potential treatments of neurodegenerative diseases, mood disorders, and chronic pain conditions. This trend underscores the compound's potential significance in addressing unmet medical needs.
The physicochemical properties of 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, including its logP value, aqueous solubility, and stability profile, make it particularly interesting for formulation scientists. These characteristics are crucial considerations in the development of orally bioavailable drugs, a key focus area in modern pharmaceutical research.
As the pharmaceutical industry continues to explore new chemical space for drug discovery, compounds like 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one are likely to play an increasingly important role. Their combination of synthetic accessibility, structural diversity potential, and favorable drug-like properties positions them as valuable tools in the ongoing search for novel therapeutics.
Looking ahead, researchers anticipate that further exploration of pyrazino[1,2-a]pyrazinone chemistry may yield additional insights into structure-activity relationships for various biological targets. The continued development of efficient synthetic methodologies and the exploration of new therapeutic applications will likely drive ongoing interest in this important class of heterocyclic compounds.
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